2-[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole
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Overview
Description
2-[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and a thiazole ring
Preparation Methods
The synthesis of 2-[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole involves several steps. One common method includes the reaction of 3,4-dimethylphenylhydrazine with 4-methyl-3,5-diphenylpyrazole under specific conditions. The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve efficient and cost-effective synthesis .
Chemical Reactions Analysis
2-[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic rings are replaced by other groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts
Scientific Research Applications
2-[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 2-[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole can be compared with other similar compounds such as:
- 2,2’-Bis[bis(3,5-dimethylphenyl)phosphino]-1,1’-biphenyl
- 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane
- Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide These compounds share structural similarities but differ in their specific functional groups and applications. The unique combination of pyrazole and thiazole rings in this compound contributes to its distinct properties and potential uses .
Properties
Molecular Formula |
C30H29N3S |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
2-[3,5-bis(3,4-dimethylphenyl)-4-methylpyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C30H29N3S/c1-18-12-14-25(16-20(18)3)27-22(5)29(26-15-13-19(2)21(4)17-26)33(32-27)30-31-28(23(6)34-30)24-10-8-7-9-11-24/h7-17H,1-6H3 |
InChI Key |
DWEYDHMRMPYDOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NN2C3=NC(=C(S3)C)C4=CC=CC=C4)C5=CC(=C(C=C5)C)C)C)C |
Origin of Product |
United States |
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